molecular formula C13H24N2O4 B1375339 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate CAS No. 1187321-32-9

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate

Cat. No.: B1375339
CAS No.: 1187321-32-9
M. Wt: 272.34 g/mol
InChI Key: PFPVWWBMUMUPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

Similar compounds have been used in the development of targeted protein degradation .

Mode of Action

It’s known that similar compounds can act as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Preparation Methods

The synthesis of 1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-aminopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPVWWBMUMUPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate
Reactant of Route 6
1-tert-Butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.